An In-depth Technical Guide to 2,4-Dimethyl-2-oxazoline-4-methanol (CAS 39986-37-3)
An In-depth Technical Guide to 2,4-Dimethyl-2-oxazoline-4-methanol (CAS 39986-37-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-2-oxazoline-4-methanol, with the CAS number 39986-37-3, is a substituted oxazoline that holds potential as a versatile building block in synthetic chemistry. Its bifunctional nature, possessing both a hydroxyl group and the characteristic oxazoline ring, makes it a valuable synthon for the creation of more complex molecules. This is particularly relevant in the fields of polymer chemistry and drug development, where the oxazoline moiety is a known pharmacophore and a precursor to functionalized polymers.
This technical guide provides a comprehensive overview of the available technical data for 2,4-Dimethyl-2-oxazoline-4-methanol, including its physicochemical properties, a general synthesis protocol, and a discussion of its potential applications based on the known reactivity and utility of the oxazoline class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dimethyl-2-oxazoline-4-methanol is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Data for 2,4-Dimethyl-2-oxazoline-4-methanol
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.1570 g/mol | [1][2] |
| CAS Number | 39986-37-3 | [1][2] |
| IUPAC Name | (2,4-Dimethyl-4,5-dihydro-1,3-oxazol-4-yl)methanol | |
| Synonyms | 2,4-Dimethyl-4-hydroxymethyl-2-oxazoline, 4,5-Dihydro-2,4-dimethyl-4-oxazolemethanol | [1][2] |
| Melting Point | 30-31 °C | |
| Boiling Point (Reduced Pressure) | 104-106 °C at 0.020 bar (377-379 K) | [1] |
| Boiling Point (Predicted) | 207-209 °C | |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | |
| pKa (Predicted) | 14.22 ± 0.10 |
Synthesis
A general and plausible synthetic route to 2,4-Dimethyl-2-oxazoline-4-methanol involves the cyclization of an appropriate amino alcohol with a nitrile. Specifically, the reaction of 2-amino-2-methyl-1,3-propanediol with acetonitrile, typically in the presence of a catalyst, would yield the target compound. This method is a well-established route for the synthesis of 2,4-disubstituted-2-oxazolines.
Experimental Protocol (General)
The following is a generalized experimental protocol based on known procedures for the synthesis of similar oxazoline compounds.
Materials:
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2-amino-2-methyl-1,3-propanediol
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Acetonitrile (dried)
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Cadmium acetate dihydrate (or other suitable catalyst)
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Anhydrous solvent (e.g., toluene, xylene)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1,3-propanediol and the catalyst.
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Add an excess of dry acetonitrile, which serves as both a reactant and a solvent. Alternatively, another suitable anhydrous solvent can be used.
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The reaction mixture is heated to reflux and stirred for a period of several hours to days, with the progress of the reaction monitored by a suitable technique (e.g., TLC, GC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent and excess acetonitrile are removed under reduced pressure.
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The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 2,4-Dimethyl-2-oxazoline-4-methanol.
Analytical Data
The structural confirmation of 2,4-Dimethyl-2-oxazoline-4-methanol relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The NIST Chemistry WebBook provides access to IR and mass spectra for this compound.[1][3]
Table 2: Key Analytical Data for 2,4-Dimethyl-2-oxazoline-4-methanol
| Analytical Technique | Key Features |
| ¹H NMR | Expected signals would include singlets for the two methyl groups, signals for the methylene protons of the ring and the hydroxymethyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Expected signals would include those for the two methyl carbons, the methylene carbons, the quaternary carbon at the 4-position, and the imine carbon at the 2-position. |
| Infrared (IR) Spectroscopy | Characteristic peaks would include a C=N stretch for the oxazoline ring, C-O stretches, and a broad O-H stretch for the hydroxyl group. The NIST WebBook provides a gas-phase IR spectrum.[3] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides the mass spectrum.[3] |
Applications and Potential in Drug Development
While specific biological activities for 2,4-Dimethyl-2-oxazoline-4-methanol are not extensively documented, the broader class of oxazoline-containing compounds has garnered significant interest in medicinal chemistry and materials science.
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Monomer for Functional Polymers: The hydroxyl functionality of this compound makes it a suitable monomer for the synthesis of functional poly(2-oxazoline)s. Poly(2-oxazoline)s are a class of polymers known for their biocompatibility, stealth properties, and potential in drug delivery systems.[4][5] The hydroxyl group can be used for post-polymerization modification to attach drugs, targeting ligands, or other functional moieties.
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Chiral Ligands in Asymmetric Catalysis: The oxazoline ring is a key component of many successful chiral ligands used in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect of modern drug development. The 4-hydroxymethyl-4-methyl substitution pattern could be a starting point for the synthesis of novel chiral ligands.
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Pharmacophore in Bioactive Molecules: The oxazoline ring is present in a number of natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. As a functionalized oxazoline, this compound could serve as a valuable intermediate in the synthesis of new drug candidates.
Conclusion
2,4-Dimethyl-2-oxazoline-4-methanol is a functionalized heterocyclic compound with significant potential as a building block in both materials science and medicinal chemistry. While direct biological data for this specific molecule is limited, its structural features suggest its utility as a monomer for advanced polymers for drug delivery, a precursor to chiral ligands for asymmetric synthesis, and an intermediate in the preparation of novel bioactive compounds. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential in drug development and other advanced applications.
References
- 1. 2,4-Dimethyl-2-oxazoline-4-methanol [webbook.nist.gov]
- 2. 2,4-Dimethyl-2-oxazoline-4-methanol [webbook.nist.gov]
- 3. 2,4-Dimethyl-2-oxazoline-4-methanol [webbook.nist.gov]
- 4. tu-dresden.de [tu-dresden.de]
- 5. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]
